molecular formula C11H12N4O B1520418 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide CAS No. 1235438-82-0

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide

Cat. No.: B1520418
CAS No.: 1235438-82-0
M. Wt: 216.24 g/mol
InChI Key: UFCPYIQGNWLIOF-UHFFFAOYSA-N
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Description

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an amino group at the 5-position and a phenyl group at the 4-position of the imidazole ring, with an acetamide group attached to the nitrogen atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

  • Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the imidazole ring.

  • Amination: The amino group at the 5-position is introduced through a nitration reaction followed by reduction.

  • Acetylation: Finally, the acetamide group is introduced through acetylation of the amino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Substitution reactions can replace the phenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include halides and strong bases.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted imidazoles.

Scientific Research Applications

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The phenyl group enhances the compound's ability to interact with biological targets, while the acetamide group can improve its solubility and stability.

Comparison with Similar Compounds

  • Imidazole: The parent compound without substituents.

  • 4-Phenyl-1H-imidazole: Similar to the target compound but without the amino and acetamide groups.

  • 2-(5-amino-1H-imidazol-1-yl)acetamide: Similar to the target compound but without the phenyl group.

Uniqueness: 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide is unique due to the presence of both the phenyl and acetamide groups, which enhance its biological activity and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

2-(5-amino-4-phenylimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPYIQGNWLIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269927
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235438-82-0
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
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2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
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